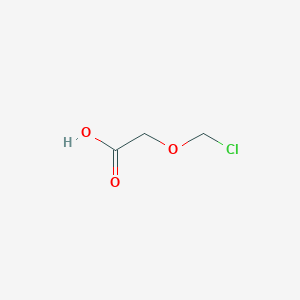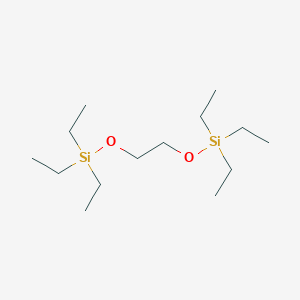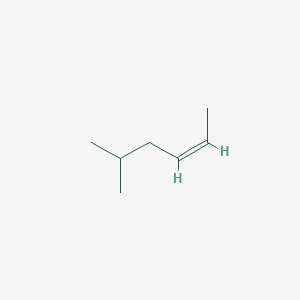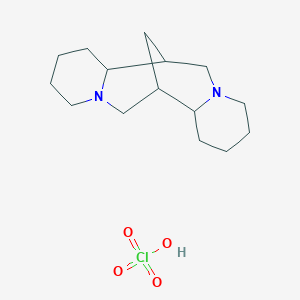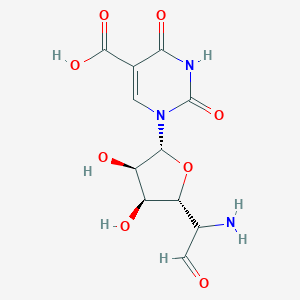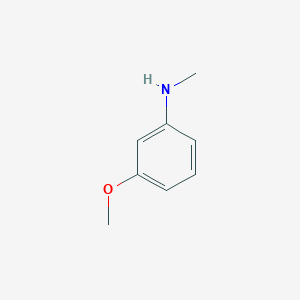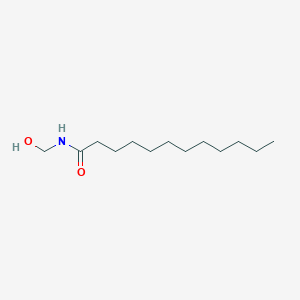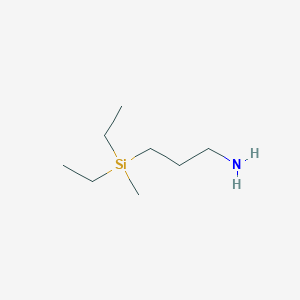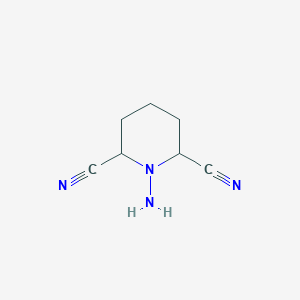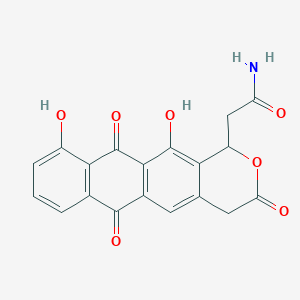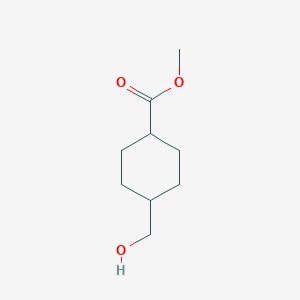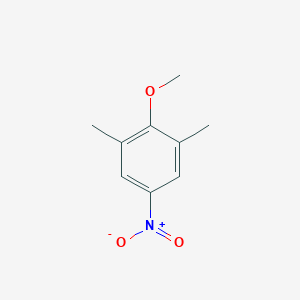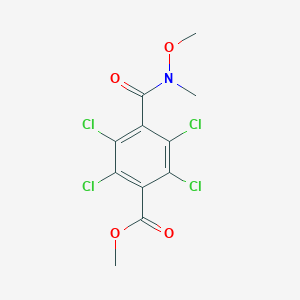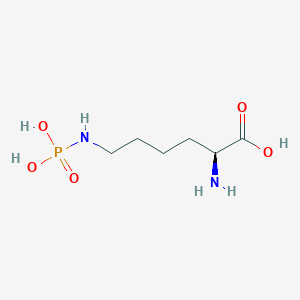
(2S)-2-amino-6-(phosphonoamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-6-(phosphonoamino)hexanoic acid, commonly known as AP6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. AP6 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and memory formation.
科学的研究の応用
AP6 has been widely used in scientific research to investigate the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in various physiological and pathological processes. For example, AP6 has been used to study the mechanisms underlying synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AP6 has been used to investigate the effects of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade on pain perception, addiction, and psychiatric disorders.
作用機序
AP6 acts as a competitive antagonist of the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist for (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation. By blocking (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation, AP6 can modulate synaptic plasticity and reduce excitotoxicity, which is a common feature of many neurodegenerative diseases.
生化学的および生理学的効果
AP6 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and duration of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor-mediated currents, suppressing long-term potentiation (LTP), and decreasing the expression of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor subunits. Additionally, AP6 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of AP6 is its specificity for the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor, which allows researchers to selectively manipulate (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor function without affecting other neurotransmitter systems. Additionally, AP6 has a long half-life in the brain, which makes it a useful tool for studying long-term changes in synaptic plasticity. However, one limitation of AP6 is its relatively low potency, which can make it difficult to achieve complete (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade at lower concentrations.
将来の方向性
There are a number of future directions for research on AP6, including investigating its potential therapeutic applications in neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and developing more potent and selective (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor antagonists. Additionally, there is growing interest in using AP6 as a tool to study the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in pain perception, addiction, and psychiatric disorders. Overall, AP6 is a promising compound that has the potential to advance our understanding of the complex mechanisms underlying brain function and dysfunction.
合成法
AP6 can be synthesized using a variety of methods, but the most common approach involves the reaction of L-lysine with phosphorus oxychloride and ammonia. This reaction results in the formation of N-phosphoryl-L-lysine, which can then be converted to AP6 through a series of additional steps, including hydrolysis and deprotection.
特性
CAS番号 |
14721-74-5 |
|---|---|
製品名 |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
分子式 |
C6H15N2O5P |
分子量 |
226.17 g/mol |
IUPAC名 |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
InChI |
InChI=1S/C6H15N2O5P/c7-5(6(9)10)3-1-2-4-8-14(11,12)13/h5H,1-4,7H2,(H,9,10)(H3,8,11,12,13)/t5-/m0/s1 |
InChIキー |
GWYFPBKINYGBFG-YFKPBYRVSA-N |
異性体SMILES |
C(CCNP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
正規SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
同義語 |
6-phospholysine N(6)-phosphono-L-lysine N-epsilon phospholysine N-epsilon phospholysine, lithium salt, (L-Lys)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



